molecular formula C16H21NO4 B13881258 Diethyl 2-[(4-ethylanilino)methylidene]propanedioate

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate

Katalognummer: B13881258
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: KKXKOMAWTNFTJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of an ethylanilino group attached to a propanedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-ethylanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-ethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Diethyl malonate+4-ethylanilineDiethyl 2-[(4-ethylanilino)methylidene]propanedioate\text{Diethyl malonate} + \text{4-ethylaniline} \rightarrow \text{this compound} Diethyl malonate+4-ethylaniline→Diethyl 2-[(4-ethylanilino)methylidene]propanedioate

The reaction is usually conducted at elevated temperatures (100-110°C) for several hours (4-5 hours) to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the ethylanilino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl 2-[(4-ethylanilino)methylidene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl 2-[(4-methoxyanilino)methylidene]propanedioate
  • Diethyl 2-[(4-nitroanilino)methylidene]propanedioate
  • Diethyl 2-[(4-methylphenyl)amino]methylidene]propanedioate

Uniqueness

Diethyl 2-[(4-ethylanilino)methylidene]propanedioate is unique due to the presence of the ethylanilino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.

Eigenschaften

Molekularformel

C16H21NO4

Molekulargewicht

291.34 g/mol

IUPAC-Name

diethyl 2-[(4-ethylanilino)methylidene]propanedioate

InChI

InChI=1S/C16H21NO4/c1-4-12-7-9-13(10-8-12)17-11-14(15(18)20-5-2)16(19)21-6-3/h7-11,17H,4-6H2,1-3H3

InChI-Schlüssel

KKXKOMAWTNFTJC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.